molecular formula C11H9BrN4S B11096585 8-bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

8-bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11096585
M. Wt: 309.19 g/mol
InChI Key: VUQCRWKYYGLLJJ-UHFFFAOYSA-N
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Description

8-Bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure with a bromine atom, a methyl group, and a methylsulfanyl group attached to the indole ring system, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid . This reaction forms the triazino[5,6-b]indole core, which can then be further functionalized to introduce the bromine, methyl, and methylsulfanyl groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.

    Cyclization Reactions: The triazino[5,6-b]indole core can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted indole derivatives
  • Sulfoxides and sulfones
  • Cyclized heterocyclic compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects.

    DNA Intercalation: The indole core can intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

    5-Methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole: Lacks the methylsulfanyl group, which may influence its chemical properties and interactions.

    3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Lacks both the bromine and methyl groups, potentially altering its biological activity.

Uniqueness: The presence of the bromine, methyl, and methylsulfanyl groups in 8-bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole makes it unique among its analogs

Properties

Molecular Formula

C11H9BrN4S

Molecular Weight

309.19 g/mol

IUPAC Name

8-bromo-5-methyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C11H9BrN4S/c1-16-8-4-3-6(12)5-7(8)9-10(16)13-11(17-2)15-14-9/h3-5H,1-2H3

InChI Key

VUQCRWKYYGLLJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)SC

Origin of Product

United States

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